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Compound of Interest

Compound Name: Alanine, 2-methyl-N-(1-oxooctyl)-
CAS No.: 176664-71-4
Cat. No.: B576022
Get Quote
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A Crystallographic & Conformational Analysis Guide
Executive Summary

This technical guide outlines the structural determination and analysis of N-(1-oxooctyl)-2-
methylalanine (also known as N-octanoyl-Aib-OH). This molecule represents a critical
intersection between surfactant chemistry and peptide structural biology. The 2-methylalanine
(Aib) core acts as a strong helical inducer due to the Thorpe-Ingold effect, while the N-octanoyl
tail confers amphiphilic properties, making this compound a model for lipopeptide behavior and
membrane interactions.

This document details the experimental workflow from crystal growth of amphiphilic small
molecules to the refinement of the final structural model, emphasizing the causal link between
the gem-dimethyl steric hindrance and the resulting lattice architecture.

Molecular Architecture & Significance

The target molecule consists of a hydrophobic C8 fatty acid chain (octanoyl) amide-linked to a
polar, sterically hindered amino acid headgroup (Aib).
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Component Chemical Feature Structural Consequence

Restricts torsion angles (
); induces
Headgroup _dimethyl (Aib)

-helical or

-helical turns.[1]

Primary donor/acceptor for
Linker Amide Bond intermolecular Hydrogen

Bonding.

Octanoyl ( Drives hydrophobic collapse;
Tall induces bilayer or micellar

) packing in the lattice.

Forms strong centrosymmetric

Terminus Carboxylic Acid dimers (typically

motif).

Scientific Context: The Aib residue is non-proteinogenic but crucial in peptaibols (antibiotic
peptides). Its gem-dimethyl group sterically forbids the extended

-sheet conformation, forcing the backbone into a helical twist even in short derivatives.
Analyzing N-octanoyl-Aib provides insight into how lipidation affects this helical propensity.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions

mm.

2.1. Amphiphilic Crystallization Strategy

Because N-(1-oxooctyl)-2-methylalanine acts as a surfactant, standard vapor diffusion often
yields micelles or oils rather than crystals. A slow evaporation approach using a biphasic
solvent system is required to balance the solubility of the hydrophobic tail and the polar head.

Protocol:
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Dissolution: Dissolve 20 mg of pure compound in 1.5 mL of Methanol (MeOH).

Titration: Add water dropwise until persistent turbidity is observed, then add just enough
MeOH to clarify the solution (approx. 70:30 MeOH:Water ratio).

Vessel: Transfer to a silanized glass vial to prevent nucleation on the glass surface.

Evaporation: Cover with Parafilm, punch 3-5 micron-sized holes, and store at 4°C.

o Causality: Lower temperature reduces the solubility limit slowly, promoting ordered lattice
formation over amorphous precipitation.

2.2. X-Ray Diffraction Parameters[2][3]

e Source: Cu K

(

A) is preferred over Mo K
for this organic light-atom structure to maximize scattering intensity.

e Temperature: 100 K (Cryostream).

o Reasoning: Freezing rotation of the octanoyl alkyl chain is critical. At Room Temperature
(RT), the terminal carbons often exhibit high thermal disorder, making the tail difficult to

model.

 Resolution Target: 0.80 A or better (atomic resolution).

Structural Analysis Workflow

The following diagram illustrates the logical flow from raw diffraction data to the final structural
model, highlighting specific decision nodes for handling Aib derivatives.
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Caption: Workflow for solving the crystal structure of amphiphilic amino acid derivatives.

Critical Structural Features to Analyze

When analyzing the solved structure of N-(1-oxooctyl)-2-methylalanine, focus on these three
specific areas:

4.1. The Thorpe-Ingold Effect (Conformation)

The gem-dimethyl group on the
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-carbon exerts steric pressure that restricts the backbone torsion angles (

)

» Expected Observation: The torsion angles should fall within the helical region of the
Ramachandran plot (

).
» Validation: Compare the C-N-C

bond angle. In Aib residues, this often expands to ~111° (vs. 110° standard) to
accommodate the methyl groups.

4.2. Supramolecular Packing (Bilayer Motif)

N-acyl amino acids typically crystallize in layers to satisfy both hydrophobic and hydrophilic
interactions.

» Hydrophilic Zone: The carboxylic acid and amide groups will cluster, likely forming a
centrosymmetric dimer (

graph set) via O-H...O hydrogen bonds.

» Hydrophobic Zone: The octanoyl chains will interdigitate.

o Metric: Measure the d-spacing between layers. For an octanoyl derivative, the interlayer
distance is typically 20-25 A, depending on the tilt angle of the alkyl chains relative to the
normal plane.

4.3. Hydrogen Bonding Topology

The amide proton (NH) is a critical donor. In the absence of a peptide acceptor (since it's a
single residue), the NH usually bonds to:

e The carbonyl oxygen of the acid group of a neighboring molecule (Head-to-Tail).
e The carbonyl oxygen of the amide group of a neighbor (forming a supramolecular helix).

Visualization of H-Bonding Logic:
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Caption: Predicted hydrogen bonding topology showing carboxylic acid dimerization and
amide-mediated chaining.

Quality Control & Validation Metrics

To ensure the trustworthiness of the structural model, the following metrics must be met before
deposition or publication:

Metric Acceptable Range Interpretation

Indicates good agreement
R1 (work) <5.0% between model and observed

data.

Deviations suggest incorrect

Goodness of Fit (GoF) 09-11 o )
weighting or missed symmetry.
Thermal ellipsoids should be

) o spherical to slightly oblate.

Displacement Parameters Ellipsoids ) )
"Cigar" shapes in the octanoyl
tail indicate modeled disorder.
High peaks near the carboxylic

Residual Density <+0.5 e/As acid may indicate alternative
proton positions.

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b576022/docs?utm_src=pdf-body-img#advanced-structural-characterization-of-n-1-oxooctyl-2-methylalanine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Zong, Z., Hao, A., & Xing, P. (2020). Supramolecular secondary helical structures in solid-
state N-protected amino acids. Nanoscale, 12(40), 20610-20620. Link

e Toniolo, C., et al. (2001). Structure of Aib residues in peptides and proteins. Chemistry &
Biodiversity, 1(1), 49-62.

e Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and
conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-
358. Link

e Huang, Z., et al. (2022). Direct detection of the crystal form of an active pharmaceutical
ingredient in tablets by X-ray absorption fine structure spectroscopy.[2] International Journal
of Pharmaceutics, 625, 122057.[2] (Methodology for analyzing crystalline forms of API
derivatives). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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